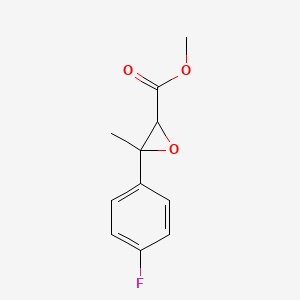
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with methyl 3-methyloxirane-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C11H11FO3 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
InChI-Schlüssel |
KHPCEUGWWDWHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


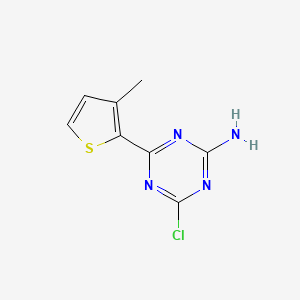
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
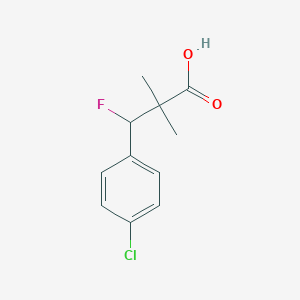


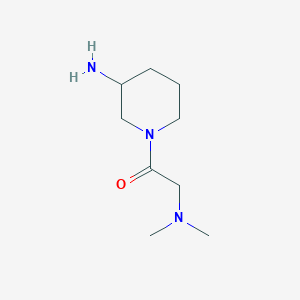

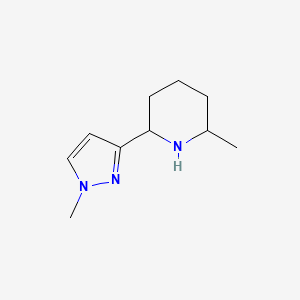
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
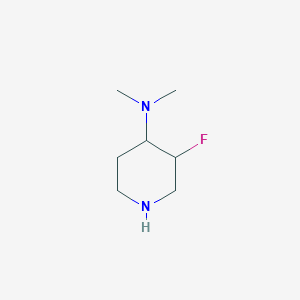
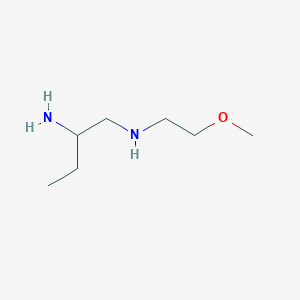
![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
